molecular formula C10H12N2O2 B13838927 5-hydroxy-3-propyl-1H-benzimidazol-2-one

5-hydroxy-3-propyl-1H-benzimidazol-2-one

Cat. No.: B13838927
M. Wt: 192.21 g/mol
InChI Key: OCJBYVVOIWRXOC-UHFFFAOYSA-N
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Description

5-hydroxy-3-propyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 5th position and a propyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-propyl-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the hydroxyl group at the 5th position.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide . This method ensures high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-propyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds.

Major Products Formed

    Oxidation: Formation of 5-keto-3-propyl-1H-benzimidazol-2-one.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-hydroxy-3-propyl-1H-benzimidazol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-propyl-1H-benzimidazol-2-one is unique due to the presence of both a hydroxyl group and a propyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and ability to interact with lipid membranes .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-hydroxy-3-propyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14)

InChI Key

OCJBYVVOIWRXOC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC(=C2)O)NC1=O

Origin of Product

United States

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